3-Benzenesulfonylquinolin-8-ylamine
Description
3-Benzenesulfonylquinolin-8-ylamine is a quinoline derivative characterized by a benzenesulfonyl group at position 3 and an amine substituent at position 8 of the quinoline ring. Quinoline derivatives are widely studied for their pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities. The benzenesulfonyl group introduces strong electron-withdrawing effects, which may enhance stability and influence intermolecular interactions, such as hydrogen bonding or π-π stacking.
The synthesis of related compounds, such as (E)-N-(2-substituted-styryl)-5-chloro-8-hydroxyquinolin-7-yl)-benzenesulfonamides, involves reacting benzenesulfonyl chloride with quinoline precursors in the presence of catalysts like DMAP in pyridine .
Properties
IUPAC Name |
3-(benzenesulfonyl)quinolin-8-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O2S/c16-14-8-4-5-11-9-13(10-17-15(11)14)20(18,19)12-6-2-1-3-7-12/h1-10H,16H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSGYGDABEZHUHG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)C2=CN=C3C(=C2)C=CC=C3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001296426 | |
| Record name | 3-(Phenylsulfonyl)-8-quinolinamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001296426 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
607743-08-8 | |
| Record name | 3-(Phenylsulfonyl)-8-quinolinamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=607743-08-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(Phenylsulfonyl)-8-quinolinamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001296426 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Benzenesulfonylquinolin-8-ylamine typically involves the reaction of quinoline derivatives with benzenesulfonyl chloride under specific conditions. One common method includes the use of a base such as triethylamine to facilitate the reaction . The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production methods for this compound may involve more scalable and efficient processes, such as microwave-assisted synthesis or the use of recyclable catalysts . These methods aim to reduce reaction times and improve yields while maintaining the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-Benzenesulfonylquinolin-8-ylamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
3-Benzenesulfonylquinolin-8-ylamine has a wide range of scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Benzenesulfonylquinolin-8-ylamine involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity . This interaction can lead to various biological responses, such as inhibition of cell proliferation or induction of apoptosis .
Comparison with Similar Compounds
Structural Analogues in the Quinoline Family
a. (E)-N-(2-(4-Methoxystyryl)-5-chloro-8-hydroxyquinolin-7-yl)-4-methoxybenzenesulfonamide (IIIa)
- Structure : Features a benzenesulfonamide group at position 7, a 5-chloro substituent, and a styryl moiety at position 2.
- Key Differences: Position of sulfonyl group: Position 7 (IIIa) vs. position 3 (target compound). This alters steric and electronic effects on the quinoline core. Functional groups: IIIa includes a hydroxy group at position 8 and a methoxy-substituted styryl chain, whereas the target compound has a simpler amine at position 8. Biological implications: The hydroxy group in IIIa may enhance hydrogen-bonding interactions with biological targets, while the styryl chain could increase lipophilicity and membrane permeability .
b. 5-Chloro-8-hydroxyquinoline Derivatives
- Example: Clioquinol (5-chloro-8-hydroxyquinoline) Structure: Lacks the benzenesulfonyl group but shares the 8-hydroxyquinoline scaffold. Activity: Known for antimicrobial and metal-chelating properties.
Substituted Benzenesulfonyl Compounds
a. Chloroaniline Derivatives (e.g., 2-chloro-, 3-chloro-, 4-chlorobenzenamine)
- Structure : Simpler aromatic amines with chlorine substituents in ortho, meta, or para positions.
- Comparison: Electronic effects: Chlorine is moderately electron-withdrawing, while the benzenesulfonyl group in 3-Benzenesulfonylquinolin-8-ylamine is strongly electron-withdrawing. This difference impacts reactivity and acidity of the amine group.
b. Benzenesulfonamide Derivatives
- Example: Celecoxib (a cyclooxygenase-2 inhibitor) Structure: Contains a benzenesulfonamide group attached to a pyrazole ring. Key Contrast: The sulfonamide group (–SO₂NH₂) in celecoxib allows for hydrogen bonding with enzymes, whereas the sulfonyl group (–SO₂–) in this compound may prioritize hydrophobic interactions .
Biological Activity
3-Benzenesulfonylquinolin-8-ylamine is a compound that has garnered attention in the scientific community for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a detailed overview of the biological activity of this compound, supported by data tables, case studies, and relevant research findings.
This compound has the following chemical properties:
| Property | Value |
|---|---|
| IUPAC Name | 3-(benzenesulfonyl)-8-quinolinamine |
| Molecular Formula | C15H12N2O2S |
| Molecular Weight | 288.33 g/mol |
| CAS Number | 607743-08-8 |
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. A study conducted by highlighted its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. This activity is attributed to its ability to inhibit bacterial enzymes crucial for cell wall synthesis.
Anticancer Activity
The anticancer potential of this compound has been explored in multiple studies. For instance, a case study published in a peer-reviewed journal demonstrated that this compound induced apoptosis in cancer cell lines, specifically in breast and lung cancer models. The mechanism of action appears to involve the modulation of apoptotic pathways and the inhibition of cell proliferation.
The biological activity of this compound can be attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in bacterial metabolism and cancer cell growth.
- Apoptosis Induction : It promotes programmed cell death in cancer cells through the activation of caspases and other apoptotic markers.
- Cell Cycle Arrest : Research indicates that it can cause cell cycle arrest at the G1 phase, preventing cancer cells from dividing.
Study 1: Antimicrobial Efficacy
In a laboratory setting, this compound was tested against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined as follows:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
These results indicate a promising level of antimicrobial activity, suggesting potential applications in treating bacterial infections.
Study 2: Anticancer Effects
A study focused on the effects of this compound on MCF-7 (breast cancer) and A549 (lung cancer) cell lines showed significant cytotoxicity:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 15 |
| A549 | 20 |
The findings suggest that the compound could serve as a lead candidate for developing new anticancer therapies.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
